4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
4-[2-(4-Methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine-dione derivative characterized by a seven-membered oxazepine ring fused to a benzene ring, with two ketone groups at positions 3 and 5. The compound features a 4-methylphenyl substituent attached via a 2-oxoethyl chain at position 4 of the benzoxazepine core.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C18H15NO4/c1-12-6-8-13(9-7-12)15(20)10-19-17(21)11-23-16-5-3-2-4-14(16)18(19)22/h2-9H,10-11H2,1H3 |
InChI Key |
CWQCBYPHZMSQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and 2-aminobenzoic acid.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 2-aminobenzoic acid in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the benzoxazepine ring system.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxoethyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazepine ring can be replaced with other groups using reagents like halogens or alkylating agents.
Scientific Research Applications
Biological Activities
The biological activities of this compound are primarily attributed to its structural features that allow interaction with various biological targets. Research indicates potential applications in:
-
Anticancer Activity :
- Several studies have demonstrated that benzoxazepine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown effectiveness in inhibiting cell proliferation in breast and prostate cancer models .
- A study highlighted the synthesis of related compounds that displayed significant anticancer properties, suggesting a potential pathway for developing new cancer therapeutics .
-
Neuropharmacological Effects :
- The compound's structure suggests potential interactions with neurotransmitter systems. Research into similar benzoxazepine derivatives has revealed their capability to modulate dopamine and serotonin receptors, indicating possible applications in treating neuropsychiatric disorders such as depression and anxiety .
- Specific case studies have shown that modifications in the benzoxazepine structure can enhance binding affinity to these receptors, thus improving therapeutic efficacy.
- Anti-inflammatory Properties :
Case Study 1: Anticancer Activity
A study published in an organic chemistry journal detailed a series of synthesized benzoxazepine derivatives that were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to existing chemotherapeutic agents .
Case Study 2: Neuropharmacological Evaluation
Research conducted on a related compound demonstrated its ability to inhibit serotonin reuptake selectively, suggesting its potential as an antidepressant. This was corroborated by behavioral studies in animal models where significant improvements in depressive symptoms were observed .
Data Tables
Mechanism of Action
The mechanism of action of 4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzoxazepine-Dione Class
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione ()
- Core Structure : Shares the benzoxazepine-dione backbone but differs in substituents.
- Substituents: Aromatic Group: 5-Fluoro-2-methoxyphenyl (vs. 4-methylphenyl in the target compound). Benzoxazepine Substituent: Ethyl group at position 2 (vs.
- Physicochemical Properties: Molecular Formula: C${20}$H${18}$FNO$_5$ Molecular Weight: 371.36 g/mol LogP: Estimated higher lipophilicity due to fluorine and methoxy groups, enhancing blood-brain barrier penetration .
- Synthesis : Similar radiosynthesis methods (e.g., HPLC purification) are employed, as seen in fluorine-18 labeled analogs .
Data Table: Benzoxazepine-Dione Derivatives
| Compound Name | Core Structure | Substituents (Position 4) | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | Benzoxazepine-dione | 4-Methylphenyl-2-oxoethyl | C${19}$H${17}$NO$_4$* | ~335.35* | Potential anti-inflammatory activity |
| 2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-... | Benzoxazepine-dione | 5-Fluoro-2-methoxyphenyl-2-oxoethyl | C${20}$H${18}$FNO$_5$ | 371.36 | Fluorine enhances metabolic stability |
*Calculated based on structural analysis.
Benzodiazepine-Dione Derivatives
4-(3-Methylphenyl)-1H-1,4-benzodiazepine-3,5(2H,4H)-dione ()
- Core Structure : Benzodiazepine-dione (a diazepine ring with two ketones) vs. benzoxazepine-dione.
- Substituents : 3-Methylphenyl at position 4 (vs. 4-methylphenyl in the target).
- Physicochemical Properties :
- Molecular Formula: C${16}$H${14}$N$2$O$2$
- Molecular Weight: 274.29 g/mol
- Implications : The diazepine core may confer distinct binding affinities (e.g., GABA receptor modulation) compared to oxazepine derivatives .
Pyridazinone Derivatives
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one ()
- Core Structure: Pyridazinone (six-membered ring with two adjacent nitrogen atoms) vs. benzoxazepine-dione.
- Substituents : 4-Methylphenyl (same as the target compound).
- Biological Activity : Exhibits anti-inflammatory activity (IC$_{50}$ = 11.6 μM against LPS-induced inflammation) .
- Comparison: The pyridazinone core lacks the fused benzene ring and oxygen atom present in benzoxazepine-diones, likely reducing aromatic π-stacking interactions in biological targets.
Fluorinated Analogs and Radiolabeled Derivatives
[18F]FECUMI-101 ()
- Core Structure : Triazine-dione with a piperazine side chain (vs. benzoxazepine-dione).
- Substituents : Fluoroethoxy group for PET imaging applications.
- Applications : Used in positron emission tomography (PET) studies due to fluorine-18 labeling, highlighting the importance of fluorinated groups in enhancing tracer bioavailability and specificity .
Research Findings and Implications
- Anti-Inflammatory Potential: The pyridazinone derivative () and structural similarities to the target compound suggest that 4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione may warrant evaluation for anti-inflammatory activity .
- CNS Applications : Fluorinated analogs (e.g., ) demonstrate improved pharmacokinetics, suggesting that introducing fluorine into the target compound could enhance blood-brain barrier penetration .
- Synthetic Strategies : Methods such as HPLC purification () and radiosynthesis () are critical for producing high-purity derivatives of this class .
Biological Activity
4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the benzoxazepine class, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17NO4
- Molecular Weight : 313.34 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown moderate inhibition against breast cancer cells (MCF-7) and colorectal cancer cells (HT-29) with IC50 values in the micromolar range.
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In vitro assays suggest that it may reduce the production of inflammatory mediators.
- Antimicrobial Activity : Some studies have indicated that derivatives of this compound possess antimicrobial properties against a range of pathogens.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes such as COX and lipoxygenases (LOX), leading to reduced synthesis of pro-inflammatory prostaglandins.
- Receptor Modulation : It may act on various receptors involved in cell signaling pathways related to cancer proliferation and inflammation.
Table 1: Biological Activity Summary
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM. This suggests potential for further development as an anticancer agent.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
